Product packaging for (6-Oxobenzo[c]chromen-3-yl) acetate(Cat. No.:)

(6-Oxobenzo[c]chromen-3-yl) acetate

Cat. No.: B10813853
M. Wt: 254.24 g/mol
InChI Key: RAHGAWYHOZHDAV-UHFFFAOYSA-N
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Description

(6-Oxobenzo[c]chromen-3-yl) acetate, with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol, is a derivative of the 6H-benzo[c]chromen-6-one (dibenzopyranone) scaffold . This core structure is a metabolite of ellagic acid and is the foundational structure for a class of compounds known as urolithins, which are produced by the gut microbiota and have garnered significant research interest for their neuroprotective effects . As such, this compound serves as a a key chemical intermediate for researchers in medicinal chemistry aiming to synthesize and explore novel derivatives with enhanced biological activity and pharmacokinetic properties . The primary research value of this compound lies in its potential application in neuroscience and the development of therapies for central nervous system (CNS) disorders. The 6H-benzo[c]chromen-6-one scaffold has been identified as a promising structure for the design of phosphodiesterase 2A (PDE2A) inhibitors . PDE2A is an enzyme highly expressed in the brain, and its inhibition is a recognized strategy for enhancing neuronal communication and has shown potential for treating cognitive impairments associated with neurodegenerative diseases like Alzheimer's . Researchers utilize this acetate derivative as a synthetic precursor to create libraries of alkoxylated and other substituted analogs to study structure-activity relationships (SAR) and optimize inhibitory potential against this enzyme target . The compound is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B10813853 (6-Oxobenzo[c]chromen-3-yl) acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) acetate

InChI

InChI=1S/C15H10O4/c1-9(16)18-10-6-7-12-11-4-2-3-5-13(11)15(17)19-14(12)8-10/h2-8H,1H3

InChI Key

RAHGAWYHOZHDAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Oxobenzo C Chromen 3 Yl Acetate and Analogues

Strategies for Benzo[c]chromenone Backbone Construction

The construction of the fundamental benzo[c]chromenone backbone is a critical step in the total synthesis of (6-Oxobenzo[c]chromen-3-yl) acetate (B1210297) and related compounds. Methodologies often focus on the formation of the biaryl linkage and the subsequent lactonization to form the pyran-6-one ring system.

Cycloaddition Reactions in Benzo[c]chromenone Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful approach for the convergent synthesis of the benzo[c]chromenone core. This strategy involves the reaction of a suitable diene and dienophile to construct the carbocyclic ring, which is then further elaborated to the final lactone.

For instance, a metal-free approach utilizes an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a dienophile like methyl propiolate. This reaction is followed by an oxidative aromatization of the resulting cyclohexadiene intermediate to furnish the substituted 6H-benzo[c]chromene scaffold in good yields rsc.org. Another application involves the 1,3-dipolar cycloaddition of benzothiazolium bromides with 3-nitrochromenes, which proceeds with high diastereoselectivity to afford functionalized tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles scispace.com. Microwave-assisted intramolecular Diels-Alder reactions of propargyloxychromones have also been reported for the synthesis of complex fused heterocyclic systems, including (benzo[c]chromenyl)chromones ipb.pt.

Reaction TypeReactantsKey Features
Intermolecular Diels-Alder3-vinyl-2H-chromenes, Methyl propiolateMetal-free, High regioselectivity, Followed by aromatization rsc.org
1,3-Dipolar CycloadditionBenzothiazolium bromides, 3-nitrochromenesHigh diastereoselectivity, Forms complex polycycles scispace.com
Intramolecular Diels-AlderPropargyloxychromonesMicrowave-assisted, Synthesizes fused systems ipb.pt

Palladium-Catalyzed C-H Bond Activation and Cyclization Routes to Benzo[c]chromen-6-ones

Modern synthetic chemistry has increasingly turned to palladium-catalyzed C-H bond activation and functionalization as an atom-economical method for constructing complex molecules. This approach has been successfully applied to the synthesis of benzo[c]chromen-6-ones.

One efficient method involves the palladium-catalyzed C-H bond activation/cyclization of diazonium salts. In the presence of a palladium(II) acetate catalyst, a phosphine ligand, pivalic acid, and a base, diazonium salts are transformed into the target benzo[c]chromen-6-one products in excellent yields through a denitrogenation, C-H activation, and cyclization sequence nih.govmedsci.cn. Another strategy employs a palladium-catalyzed cascade annulation of para-quinone methides with o-hydroxyarylboronic acids, which, followed by aerial oxidation, provides a mild route to various 6H-benzo[c]chromenes and their corresponding 6-ones acs.org. Furthermore, domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization, catalyzed by in situ generated palladium nanoparticles, presents a one-pot method for synthesizing these compounds under aqueous and aerobic conditions chemrxiv.org.

ReactantsCatalyst SystemKey Transformation
Diazonium SaltsPd(OAc)₂, dppp, PivOH, K₂CO₃Denitrogenation/C-H activation/cyclization nih.gov
p-Quinone Methides, o-Hydroxyarylboronic acidsPalladium CatalystCascade annulation followed by aerial oxidation acs.org
Biaryl precursorsIn situ generated Pd nanoparticlesDomino Suzuki-Miyaura cross-coupling/oxidative lactonization chemrxiv.org

Knoevenagel Condensation Approaches for Coumarin (B35378) Formation Precursors

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, frequently employed for the formation of C-C bonds. It is particularly useful in the synthesis of coumarins and their benzofused analogues, which serve as precursors to the benzo[c]chromenone skeleton. The reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst.

In the context of benzocoumarin synthesis, the Knoevenagel condensation of o-hydroxynaphthaldehydes with active methylene compounds like malonate esters is a common strategy. The initial condensation is followed by an intramolecular cyclization (lactonization) to form the chromen-2-one moiety rsc.org. For example, the reaction of salicylaldehyde with diethyl malonate in the presence of piperidine and acetic acid yields coumarin derivatives nih.gov. This fundamental transformation can be adapted to more complex systems to build the necessary precursors for benzo[c]chromenones. The reaction can be promoted by various catalysts and conditions, including microwave irradiation, to improve yields and reaction times mdpi.comrsc.org.

Aldehyde ComponentActive Methylene ComponentCatalyst/ConditionsProduct Type
SalicylaldehydeEthyl acetoacetateWeak base3-Acetylcoumarin (B160212) youtube.com
Salicylaldehyde DerivativesDiethyl malonatePiperidine, Acetic acidCoumarin derivatives nih.gov
o-HydroxynaphthaldehydesMalonate estersBasic catalystBenzocoumarin derivatives rsc.org
o-VanillinDimethyl or Diethyl malonateLithium sulfate, UltrasoundCoumarin-3-carboxylates sapub.org

Catalytic Annulation of Phenolic Acetates with Acrylates

Catalytic annulation reactions provide a direct and efficient means of constructing heterocyclic rings. The annulation of phenolic acetates with acrylates is a notable strategy for synthesizing chromenone derivatives. This method often involves transition metal catalysis to facilitate the C-H activation of the phenol (B47542) and subsequent coupling with the acrylate.

While direct examples focusing solely on the annulation of phenolic acetates with acrylates for benzo[c]chromenone synthesis are specific, related annulation strategies highlight the utility of this approach. For example, DBU-mediated annulations of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones have been developed to construct benzofuro[2,3-c]chromenone derivatives through a domino sequence of Michael addition, intramolecular nucleophilic addition, and aromatization nih.gov. Similarly, copper-catalyzed decarboxylative annulation of N-substituted glycines with 3-formylchromones provides access to functionalized chromeno[2,3-b]pyrrol-4(1H)-ones rsc.org. These examples underscore the power of annulation reactions in building complex chromenone-based scaffolds.

Zinc Bromide Catalyzed Reactions of Salicylaldehyde Derivatives

Lewis acid catalysis plays a significant role in organic synthesis by activating substrates towards nucleophilic attack. Zinc bromide (ZnBr₂) is a moderately strong Lewis acid that can catalyze various transformations, including those useful for chromenone synthesis.

Reactions involving salicylaldehyde derivatives are a common entry point for the synthesis of the chromane and chromene core structures. The reaction between salicylaldehyde and enolates or their equivalents is a versatile route to these derivatives beilstein-journals.orgnih.gov. For instance, the reaction can proceed through an initial Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization beilstein-journals.org. While specific literature detailing zinc bromide as the sole catalyst for benzo[c]chromenone synthesis is less common, its role in promoting key bond-forming steps, such as aldol-type additions or cyclizations that could lead to chromenone precursors, is well-established in broader synthetic contexts.

Microwave-Assisted Synthetic Protocols for Chromenone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation to the synthesis of chromenone derivatives has been shown to be highly effective, significantly reducing reaction times from hours or days to mere minutes mdpi.comnih.govresearchgate.net.

This technology has been successfully applied to various reaction types for chromenone synthesis. Knoevenagel condensations of salicylaldehydes with active methylene compounds to form coumarins are significantly expedited under microwave irradiation, often in solvent-free conditions rsc.org. Diels-Alder reactions to form complex chromene derivatives have also been shown to be more efficient with microwave heating, improving yields and shortening reaction times ipb.ptuomosul.edu.iq. The synthesis of novel spiro[cycloalkane-1,1′-pyrano[3,2-f]chromene] derivatives via a one-pot, three-component reaction is another example where microwave assistance proved superior to conventional heating methods nih.gov.

Reaction TypeReactantsAdvantage of Microwave
Knoevenagel CondensationSalicylaldehyde derivatives, Ethyl acetate derivativesFast, Solvent-free rsc.org
Diels-Alder Reaction2-Piperonylidene-1-tetralone, N-aryl maleimidesReduced reaction time (hours to minutes), Improved yields (up to 92%) researchgate.netuomosul.edu.iq
Three-Component ReactionCyclohexanone, Malononitrile, Chromenone derivativeReduced reaction time (hours to 8-10 min) nih.gov
Intramolecular Diels-AlderPropargyloxychromonesShorter reaction times, Avoidance of solvents ipb.ptmdpi.com

Introduction of the Acetate Moiety at the C-3 Position

The final step in the synthesis of (6-Oxobenzo[c]chromen-3-yl) acetate involves the introduction of an acetate group at the C-3 position of the benzo[c]chromen-6-one core. This is typically achieved through the O-acetylation of its precursor, 3-hydroxy-6H-benzo[c]chromen-6-one. This esterification reaction targets the phenolic hydroxyl group, converting it into an acetate ester.

O-acetylation is a standard and efficient method for protecting hydroxyl groups or modifying the properties of phenolic compounds. The most common acetylating agents for this transformation are acetic anhydride (B1165640) (Ac₂O) and acetyl chloride (AcCl). tu.edu.iq

Acetic Anhydride: Acetic anhydride is a widely used reagent for acetylation due to its reactivity and ease of handling compared to acetyl chloride. tu.edu.iq The reaction typically involves treating the hydroxycoumarin precursor with an excess of acetic anhydride. The process is often facilitated by heating to ensure the reaction proceeds to completion. sigmaaldrich.com General conditions may involve heating the substrate with acetic anhydride and acetic acid at 50°C for several hours. sigmaaldrich.com

Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and reacts vigorously. tu.edu.iq Its use requires careful control of reaction conditions, often performed at lower temperatures (e.g., 0°C) to manage its reactivity. nih.gov The reaction liberates hydrogen chloride (HCl) gas, which must be neutralized, typically by a basic catalyst, to drive the reaction to completion. tu.edu.iq

The choice between acetic anhydride and acetyl chloride depends on the substrate's reactivity and the desired reaction conditions. For many phenolic compounds, acetic anhydride in the presence of a basic catalyst provides a smooth and high-yielding reaction. sigmaaldrich.comrsc.org

ReagentTypical CatalystTypical Solvent(s)General ConditionsReference
Acetic AnhydridePyridine (B92270), Acetic AcidPyridine, ChloroformHeat at 50-100°C for 2-16 hours sigmaaldrich.com
Acetyl ChloridePyridine, PiperidineMethylene ChlorideStir at room temperature or 0°C researchgate.net

Basic catalysts play a crucial role in the efficacy of O-acetylation reactions, particularly when using acid-generating reagents like acetic anhydride and acetyl chloride.

Role of Catalysts: Pyridine is the most commonly employed basic catalyst for these reactions. rsc.orgresearchgate.net Its function is twofold:

Nucleophilic Catalyst: Pyridine can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is a more potent acetylating agent than acetic anhydride itself, thereby accelerating the rate of reaction with the phenolic hydroxyl group.

Acid Scavenger: The acetylation process generates an acidic byproduct (acetic acid from acetic anhydride, or HCl from acetyl chloride). Pyridine is a base that effectively neutralizes this acid, preventing the reverse reaction and driving the equilibrium towards the formation of the acetate ester. sigmaaldrich.com

Other bases, such as triethylamine (B128534) and piperidine, can also be used as catalysts and acid scavengers. researchgate.netsciepub.com The selection of the catalyst can influence the reaction rate and yield.

Role of Solvents: The choice of solvent is also critical for reaction efficiency. The solvent must dissolve the reactants and be inert under the reaction conditions. Pyridine often serves as both the catalyst and the solvent due to its excellent solvent properties for many organic compounds. sigmaaldrich.com Other common solvents include chloroform, dichloromethane, and tetrahydrofuran (B95107). sigmaaldrich.comsciepub.com Anhydrous (dry) solvents are essential, as the presence of water can hydrolyze the acetylating agents, reducing the yield of the desired product. nih.gov

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors, primarily the 3-hydroxy-6H-benzo[c]chromen-6-one scaffold.

The direct precursor for the target molecule is 3-hydroxy-6H-benzo[c]chromen-6-one, a compound also known as Urolithin B. A prevalent synthetic route to this core structure involves a copper-catalyzed coupling reaction between a resorcinol (B1680541) and a 2-halobenzoic acid derivative. nih.govmdpi.com

In a typical procedure, resorcinol is reacted with a compound like 2-bromobenzoic acid or 2-iodobenzoic acid in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH). nih.govnih.gov The mixture is heated to reflux, and a copper salt, commonly copper(II) sulfate (CuSO₄), is added to catalyze the intramolecular lactonization, leading to the formation of the dibenzo[b,d]pyran-6-one ring system. mdpi.comnih.gov This method provides a direct and effective pathway to the required hydroxycoumarin precursor.

Reactant 1Reactant 2Catalyst / BaseSolventConditionsProductReference
Resorcinol2-Iodobenzoic acidNaOH / CuSO₄WaterReflux3-hydroxy-6H-benzo[c]chromen-6-one nih.gov
Resorcinol2-Bromobenzoic acidNaOH / 5% CuSO₄WaterReflux for 1 hr3-hydroxy-6H-benzo[c]chromen-6-one mdpi.com
Resorcinol2-Bromobenzoic acidNaOH / 10% CuSO₄WaterReflux3-hydroxy-6H-benzo[c]chromen-6-one nih.gov

An alternative strategy for constructing coumarin-type structures involves the use of activated carboxylic acid derivatives. 2-Acetoxybenzoyl chloride, also known as O-acetylsalicyloyl chloride, is a valuable intermediate for this purpose. ganeshremedies.com

The synthesis of this intermediate begins with an aromatic carboxylic acid containing a hydroxyl group ortho to the carboxyl function, such as salicylic acid. The process involves two main steps:

Acetylation: The phenolic hydroxyl group is first acetylated using an acetylating agent like acetic anhydride. This step protects the hydroxyl group and prevents it from interfering in the subsequent step. nbinno.com

Chlorination: The carboxylic acid group of the resulting 2-acetoxybenzoic acid is then converted into a highly reactive acid chloride. This is achieved by treatment with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. nbinno.com

The resulting 2-acetoxybenzoyl chloride is a bifunctional molecule that can be used in various cyclization reactions, such as Friedel-Crafts acylations with suitable aromatic partners, to assemble the chromenone core. sciepub.com

Condensation reactions are fundamental to the synthesis of the chromenone (or coumarin) heterocyclic system. libretexts.org A classic and versatile method is the Pechmann condensation. wikipedia.org This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. The mechanism proceeds via an initial transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring to form the new heterocyclic ring. wikipedia.org

Another important strategy involves condensation reactions with active methylene compounds. These are compounds that have a CH₂ group flanked by two electron-withdrawing groups, making the protons acidic and the carbon nucleophilic. For instance, the condensation of phenols with malonic acids can yield hydroxycoumarins. Similarly, pre-formed chromone (B188151) structures can be further elaborated by condensation with active methylene compounds like malononitrile or ethyl cyanoacetate to build more complex fused ring systems. mdpi.com While these methods are powerful for general coumarin synthesis, the construction of the specific 6H-benzo[c]chromen-6-one skeleton often relies on modern cross-coupling strategies (e.g., Suzuki coupling) to form the central biaryl bond, followed by an intramolecular cyclization (lactonization) to complete the chromenone ring. tubitak.gov.trresearchgate.net

Green Chemistry Principles in Benzo[c]chromenone Synthesis

The integration of green chemistry principles into the synthesis of benzo[c]chromenone scaffolds is crucial for minimizing the environmental footprint of these valuable compounds. This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials and solvents to the energy consumption and waste generation.

The selection of a solvent is a critical factor in the environmental impact of a synthetic route. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the ecosystem. Consequently, research has increasingly focused on the use of greener alternatives and the development of solvent-free reaction conditions.

Water and mixtures of water and ethanol have emerged as highly effective and environmentally friendly solvent systems for the synthesis of benzo[c]chromene derivatives. For instance, a one-pot, three-component condensation reaction for the synthesis of 4H-benzo[h]chromenes has been successfully carried out in water, yielding excellent results. nih.gov Similarly, a mixture of water and ethanol has been employed as a green solvent for the synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives under microwave irradiation, offering high yields and operational simplicity. tubitak.gov.tr

Solvent-free conditions, often coupled with microwave irradiation, represent an even more sustainable approach by completely eliminating the need for a reaction medium. dntb.gov.ua This not only reduces waste but can also lead to shorter reaction times and improved energy efficiency. semanticscholar.org The synthesis of flavones and chromones has been achieved under solvent-free microwave conditions using a silica-supported Wells-Dawson heteropolyacid as a catalyst. nih.gov Another example is the solid-state melt reaction (SSMR), a one-pot, solvent-free method for creating complex fused chromene scaffolds, where water is the only byproduct. nih.gov

Table 1: Comparison of Eco-Friendly Solvents and Solvent-Free Conditions in Benzo[c]chromenone Analogue Synthesis

Reaction Type Solvent/Condition Catalyst Reaction Time Yield (%) Reference
Three-component synthesis of 4H-benzo[h]chromenes Water Fe3O4@CPTMO@dithizone-Ni 3 min 98 nih.gov
Domino four-component synthesis of benzo[a]chromeno[2,3-c]phenazines EtOH/H2O (1:1) DABCO Short High tubitak.gov.tr
Synthesis of flavones and chromones Solvent-free (Microwave) Silica-supported Wells-Dawson heteropolyacid Short High nih.gov
Solid State Melt Reaction (SSMR) for fused chromenes Solvent-free (Melt) None 10 min (melt) + 1 h (reaction) 78-96 nih.gov
Three-component synthesis of 4H-chromenes Water-Ethanol MNPs·GO-CysA Short Good to Excellent nih.gov

Heterogeneous catalysts are particularly attractive due to their straightforward recovery, often through simple filtration. mdpi.com In the synthesis of benzo[c]chromene analogues, a variety of recyclable catalysts have been developed. Magnetic nanoparticles (MNPs) functionalized with catalytic groups have gained significant attention because they can be easily separated from the reaction medium using an external magnet. nih.gov For example, a novel magnetically separable nanocatalyst, Fe3O4@CPTMO@dithizone-Ni, has been used for the synthesis of 4H-benzo[h]chromenes in water, demonstrating high recyclability for at least eight cycles with only a slight reduction in activity. nih.gov Another example is cysteic acid grafted to magnetic graphene oxide (MNPs·GO-CysA), which serves as an efficient and reusable solid acid catalyst for the synthesis of 4H-chromene skeletons. nih.gov

Solid acid catalysts, such as sulfonic acid groups immobilized on various supports, also offer excellent recyclability. A recyclable SO3H-bearing carbonaceous solid catalyst derived from polyethylene (B3416737) glycol (PEG-SAC) has been shown to be effective for at least five cycles without a significant loss of activity. researchgate.net

Ionic liquids (ILs) have also been explored as recyclable catalysts and reaction media. researchgate.netdntb.gov.uaresearchgate.net Their negligible vapor pressure and high thermal stability make them attractive green alternatives to volatile organic solvents. Furthermore, ILs can be designed to be task-specific, acting as both the solvent and the catalyst. For instance, a basic ionic liquid, 1-Butyl-3-methyl imidazolium acetate, has been used as a recyclable catalyst for the synthesis of 2-amino-2-chromenes in aqueous media, with the ionic liquid being reusable for up to seven times with similar efficiency. researchgate.net A magnetic polymeric ionic liquid has also been developed, combining the catalytic properties of ionic liquids with the ease of separation of magnetic nanoparticles. nih.govnih.gov

Table 2: Recyclable Catalysts in the Synthesis of Benzo[c]chromenone Analogues

Catalyst Type Catalyst Name Support/Core Reusability (Cycles) Final Yield (%) Reference
Magnetic Nanoparticle Fe3O4@CPTMO@dithizone-Ni Fe3O4 8 >90 (approx.) nih.gov
Magnetic Graphene Oxide MNPs·GO-CysA Magnetic Nanoparticles Not specified Good to Excellent nih.gov
Solid Acid Catalyst PEG-SAC Carbonaceous 5 92 researchgate.net
Magnetic Dendrimer Fe3O4@SiO2@TAD-G2-SO3H Fe3O4@SiO2 5 ~86 (from 96) nih.gov
Basic Ionic Liquid 1-Butyl-3-methyl imidazolium acetate - 7 Similar to initial researchgate.net
Magnetic Polymeric Ionic Liquid Fe3O4@Al2O3@[PBVIm]HSO4 Fe3O4@Al2O3 Not specified Excellent nih.govnih.gov

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently more sustainable as they generate less waste. buecher.de Reaction efficiency is a broader concept that also considers factors like yield, reaction time, and the number of synthetic steps.

Certain types of reactions are inherently atom-economical. For example, the Diels-Alder reaction, a powerful tool for ring formation, has a theoretical atom economy of 100% as all atoms from the diene and dienophile are incorporated into the cycloadduct. nih.govgold-chemistry.org This strategy has been employed in the synthesis of functionalized 6H-benzo[c]chromenes. rsc.org

Chemical Reactivity and Derivatization Strategies for 6 Oxobenzo C Chromen 3 Yl Acetate

Reactions Involving the Acetate (B1210297) Group

The acetate group attached to the phenolic oxygen at position 3 is a key site for chemical modification, primarily through reactions that cleave or transform the ester linkage.

Ester Hydrolysis and Transesterification for Functional Group Interconversion

The acetate group of (6-Oxobenzo[c]chromen-3-yl) acetate can be readily cleaved or exchanged through hydrolysis and transesterification, respectively. These reactions are fundamental for converting the acetate into other functional groups, most commonly back to the parent phenol (B47542) (Urolithin A).

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically under acidic or basic catalysis, to yield the parent phenol (3-hydroxy-6H-benzo[c]chromen-6-one or Urolithin A) and acetic acid. Base-catalyzed hydrolysis, using reagents like sodium hydroxide (B78521) or potassium carbonate, is generally faster and occurs via a nucleophilic acyl substitution mechanism. The process begins with the attack of a hydroxide ion on the electrophilic carbonyl carbon of the acetate, forming a tetrahedral intermediate which then collapses to release the phenoxide and acetic acid. The phenoxide is subsequently protonated upon workup to give the phenol.

Transesterification: This process exchanges the acetyl group for a different acyl group or the alkoxy portion of the ester with another alcohol. rsc.orgmasterorganicchemistry.com It can be catalyzed by acids or bases. masterorganicchemistry.com For instance, reacting this compound with a different alcohol in the presence of a catalyst can produce a new ester at the 3-position. The reaction is often reversible, and driving the equilibrium towards the desired product may require using the new alcohol as a solvent or removing the released acetic acid or its ester. rsc.org This method is a versatile strategy for synthesizing a library of ester derivatives.

Reaction Type Typical Reagents Product(s) General Conditions
Base-Catalyzed Hydrolysis NaOH, KOH, K₂CO₃ in H₂O/alcoholUrolithin A + Acetate SaltRoom temperature to mild heating
Acid-Catalyzed Hydrolysis H₂SO₄, HCl in H₂O/THFUrolithin A + Acetic AcidHeating/reflux
Base-Catalyzed Transesterification NaOR' in R'OH(6-Oxobenzo[c]chromen-3-yl) ester + AcetateAnhydrous conditions
Acid-Catalyzed Transesterification H₂SO₄ in R'OH(6-Oxobenzo[c]chromen-3-yl) ester + Acetic AcidReflux in excess alcohol (R'OH)

Modification of Acetate for Enhanced Solubility or Bioactivity

Modifying the acetate group is a common strategy to improve the physicochemical properties of the parent molecule, such as aqueous solubility, or to enhance its biological activity. nih.gov The acetate itself can be considered a simple prodrug form of Urolithin A. The creation of different esters or other functional groups can modulate how the molecule is absorbed, distributed, and metabolized.

For Enhanced Solubility: To increase water solubility, the acetate can be replaced with more polar or ionizable groups. nih.gov This can be achieved by first hydrolyzing the acetate to reveal the phenolic hydroxyl group, which can then be derivatized. For example, esterification with amino acids (like glycine (B1666218) or proline) would introduce an ionizable amino group, significantly boosting solubility in aqueous media at physiological pH. Alternatively, introducing short polyethylene (B3416737) glycol (PEG) chains can enhance hydrophilicity. nih.gov

For Enhanced Bioactivity: The bioactivity of Urolithin A derivatives can be tuned by altering the group at the 3-position. nih.govfrontiersin.org While glucuronidation and sulfation are natural metabolic pathways that often decrease direct activity, synthetic modifications can aim for different outcomes. frontiersin.org For example, esterification with lipophilic fatty acids could enhance membrane permeability and lead to different tissue distribution profiles. The introduction of specific pharmacophores through the ester linkage could also create hybrid molecules with dual or enhanced biological activities. nih.gov

Modification Goal Example Derivative Group Synthetic Strategy Expected Outcome
Increase Aqueous Solubility Amino acid esters (e.g., glycinate)Hydrolysis, then DCC/EDC coupling with protected amino acidIncreased hydrophilicity and solubility nih.gov
Increase Aqueous Solubility Phosphate esterHydrolysis, then phosphorylationHighly water-soluble prodrug
Enhance Lipophilicity Long-chain fatty acid esters (e.g., oleate)Hydrolysis, then esterificationIncreased cell membrane permeability
Modulate Bioactivity Ester of an anti-inflammatory drug (e.g., ibuprofen)Hydrolysis, then esterificationPotential for dual-action hybrid compound

Reactivity of the Chromenone Ring System

The benzo[c]chromen-6-one core contains a lactone (a cyclic ester) and two aromatic rings, which present multiple sites for chemical reactions.

Nucleophilic Addition Reactions at Carbonyl Centers

The most electrophilic carbon in the chromenone ring system is the carbonyl carbon of the lactone at position 6. libretexts.orgallstudiesjournal.com This site is susceptible to attack by strong nucleophiles. Such reactions typically lead to the opening of the heterocyclic pyrone ring.

For example, strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group. allstudiesjournal.com This would initially form a tetrahedral intermediate that, upon acidic workup, would not reform the lactone but would exist as a diol. The reaction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) would similarly open the lactone ring by reducing the ester to a diol, yielding a derivative of a biphenyl-2-carboxylic acid with hydroxyl groups on both aromatic rings. These reactions fundamentally alter the core structure of the molecule.

Domino reactions involving chromones and 1,3-dicarbonyl compounds often start with a Michael (1,4-addition) reaction, followed by ring cleavage and subsequent cyclization involving the carbonyl group. nih.govresearchgate.net

Oxidation Pathways of the 6-Oxo Group and Potential Intermediates

The term "this compound" indicates the carbonyl group is at the 6-position. Oxidation reactions targeting this specific lactone carbonyl are not common, as it is already at a high oxidation state (part of a carboxylic acid derivative). However, other parts of the chromenone system can be oxidized.

Oxidation typically targets C-H bonds, especially those that are "activated," such as benzylic positions or positions adjacent to heteroatoms. researchgate.net In the case of this compound, the methylene (B1212753) group of the pyran ring in a related dihydropyranone structure would be a primary target for oxidation. In the fully aromatic chromenone system, oxidation might proceed via more complex pathways, potentially involving metabolic enzymes like cytochrome P450s, which can hydroxylate the aromatic rings. umn.edu High-valent metal-oxo species are known to be capable of oxidizing strong C-H bonds. researchgate.netnih.gov The formation of reactive intermediates, such as epoxides on the aromatic rings or further oxidized quinone-type structures, could be potential outcomes under specific oxidative conditions.

Electrophilic Aromatic Substitution on the Benzo Moiety

The benzo[c]chromenone skeleton has two benzene (B151609) rings upon which electrophilic aromatic substitution (EAS) can occur. The regioselectivity of such reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) is directed by the existing substituents.

Ring A (containing the acetate group): This ring is activated by two oxygen-donating groups: the ether oxygen of the pyran ring and the acetyloxy group at position 3. Both are ortho-, para-directing. The positions ortho and para to the acetyloxy group (positions 2 and 4, and position 5 respectively) and ortho to the pyran ether oxygen are the most likely sites for substitution. Steric hindrance will also play a role in determining the final product distribution.

Ring B (the unsubstituted benzo moiety): This ring is fused to the pyranone system. The electron-withdrawing effect of the lactone carbonyl group deactivates this ring towards electrophilic attack compared to Ring A.

Therefore, electrophilic substitution is expected to occur preferentially on the electron-rich Ring A. The most probable positions for substitution would be C-2 and C-4, ortho to the strongly activating acetyloxy group.

| Reaction Type | Typical Reagents | Predicted Major Product(s) | | :--- | :--- | :--- | :--- | | Nitration | HNO₃ / H₂SO₄ | (2-Nitro-6-oxobenzo[c]chromen-3-yl) acetate and (4-Nitro-6-oxobenzo[c]chromen-3-yl) acetate | | Halogenation | Br₂ / FeBr₃ or NBS | (2-Bromo-6-oxobenzo[c]chromen-3-yl) acetate and (4-Bromo-6-oxobenzo[c]chromen-3-yl) acetate | | Friedel-Crafts Acylation | RCOCl / AlCl₃ | (2-Acyl-6-oxobenzo[c]chromen-3-yl) acetate and (4-Acyl-6-oxobenzo[c]chromen-3-yl) acetate |

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The benzo[c]chromenone core provides a unique platform for such transformations, enabling the creation of novel polycyclic and heterocyclic systems.

Diels-Alder Reactions with Dienes for Fused Ring Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. masterorganicchemistry.com While direct Diels-Alder reactions involving the benzo[c]chromenone core of this compound as the dienophile are not extensively documented in the provided results, the broader class of coumarins and related chromenones readily participate in such transformations. The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com The versatility of the Diels-Alder reaction allows for the construction of complex molecular architectures from relatively simple starting materials. nih.gov The reaction can be catalyzed to improve efficiency and selectivity. nih.gov For instance, the reaction of various dienes with dienophiles can be promoted thermally or through catalysis to yield fused ring systems. nih.gov

The general scheme for a Diels-Alder reaction involving a chromone (B188151) derivative is depicted below:

The reaction between a diene and a dienophile (in this case, a chromone derivative) results in a cyclohexene-fused chromone system.

[2+2] and [3+2] Cycloaddition Reactions with Activated Alkenes and Alkynes

Beyond the Diels-Alder reaction, other cycloaddition strategies like [2+2] and [3+2] cycloadditions offer pathways to different ring sizes. The [3+2] cycloaddition is a particularly effective method for creating five-membered rings, including those with all-carbon skeletons, which can be challenging to synthesize otherwise. beilstein-journals.org These reactions often involve the generation of a three-atom component that reacts with a two-atom component (an alkene or alkyne). beilstein-journals.org

While specific examples for this compound are not detailed, the general reactivity of the chromone core suggests its potential to participate in these reactions. For instance, the reaction of a 1,3-dipole with an activated alkene or alkyne attached to the chromone scaffold would lead to the formation of a five-membered heterocyclic ring fused to the parent structure.

Formation of Pyrazole (B372694), Triazole, and Other Heterocyclic Fused Derivatives

The benzo[c]chromenone skeleton is an excellent starting point for the synthesis of various fused heterocyclic systems, including pyrazoles and triazoles. These heterocycles are of significant interest due to their prevalence in biologically active compounds. nih.govhilarispublisher.com

Pyrazole Formation: Pyrazoles can be synthesized by reacting chromone derivatives with hydrazine (B178648) hydrate. nih.gov This reaction proceeds through a ring-opening of the chromone by the hydrazine, followed by cyclization to form the pyrazole ring. The specific substitution pattern on the resulting pyrazole can be influenced by the substituents on the starting chromone. nih.gov For example, 3-substituted chromones react with hydrazine to yield 3(5)-(2-hydroxyaryl)-5(3)-substituted pyrazoles. nih.gov

Triazole Formation: Triazole-containing compounds can be synthesized from chromone precursors through multi-step sequences. One common method involves the introduction of a side chain that can be converted into a triazole ring. For instance, a hydroxyl group on the chromone can be propargylated and then subjected to a click reaction (a copper-catalyzed azide-alkyne cycloaddition) to form a 1,2,3-triazole. nih.govijpcbs.com Another approach involves the reaction of a chromone derivative containing a hydrazide moiety with other reagents to form a 1,2,4-triazole (B32235) ring. sciepub.com

The following table summarizes some examples of heterocycle formation from chromone derivatives:

Starting Chromone DerivativeReagent(s)Resulting HeterocycleReference(s)
3-Acetyl-2H-chromen-2-oneHydrazine hydratePyrazole derivative nih.gov
4-HydroxycoumarinPropargyl bromide, then an azide1,2,3-Triazole derivative nih.gov
4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl esterHydrazine hydrate, then benzaldehyde (B42025) derivatives1,2,4-Triazole derivative sciepub.com
2-imino-2H-chromene-3-carboxamidesBenzohydrazide1,3,4-Oxadiazole derivative mdpi.com

Functionalization and Substitution Reactions

The modification of the this compound core through functionalization and substitution reactions is a key strategy for diversifying its chemical space and exploring structure-activity relationships.

Alkylation and Acylation Reactions on Reactive Sites

Alkylation and acylation reactions can be performed on various positions of the chromone scaffold, depending on the specific derivative and reaction conditions. For example, the hydroxyl group of a hydroxychromone can be alkylated. A specific instance is the reaction of 6-hydroxy-2H-chromen-2-one with bromoethyl acetate in the presence of potassium carbonate to yield ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. nih.gov

Acylation reactions are also common. For instance, the amino group of a synthesized aminopyridine derivative of a chromone can be acylated with acetic anhydride (B1165640) or benzoyl chloride. preprints.org These reactions introduce new functional groups that can be further manipulated or can directly influence the biological properties of the molecule.

Reactions with Nitrogen and Carbon Nucleophiles for Structural Diversity

The electrophilic nature of certain positions on the chromone ring makes them susceptible to attack by nucleophiles. Reactions with various nitrogen and carbon nucleophiles have been employed to introduce a wide range of substituents, leading to significant structural diversity.

Palladium-catalyzed substitution reactions of coumarinyl methyl acetates with C-, N-, and S-nucleophiles have been developed. beilstein-journals.org This methodology allows for the regioselective introduction of various groups onto the coumarin (B35378) core under mild conditions. beilstein-journals.org For example, arylboronic acids (a source of carbon nucleophiles) and secondary amines (nitrogen nucleophiles) can be coupled with (coumarinyl)methyl acetates. beilstein-journals.org

Furthermore, derivatives of 3-acetyl-2H-chromen-2-one have been shown to react with various C- and N-nucleophiles to generate a library of new heterocyclic compounds with potential biological activities. nih.gov

The table below provides examples of nucleophilic substitution reactions on chromone derivatives:

Chromone DerivativeNucleophileProduct TypeReference(s)
(Coumarinyl)methyl acetatePhenylboronic acidAryl-substituted coumarin beilstein-journals.org
(Coumarinyl)methyl acetateSecondary aminesAmino-substituted coumarin beilstein-journals.org
6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-oneCarbon and Nitrogen nucleophilesVarious heterocyclic compounds nih.gov

Derivatization of the Benzo[c]chromen-3-yl Moiety

The benzo[c]chromen-6-one scaffold, the core structure of this compound, serves as a versatile platform for chemical modification. Derivatization strategies are primarily aimed at exploring the structure-activity relationships of this class of compounds, often targeting the phenolic acetate group, the aromatic rings, and the lactone functionality. These modifications allow for the systematic alteration of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the introduction of new functionalities to modulate biological interactions.

Modification at the C-3 Position

The acetate group at the C-3 position of this compound is a primary site for derivatization. This typically begins with the hydrolysis of the ester to yield the parent phenol, 3-hydroxy-6H-benzo[c]chromen-6-one, commonly known as Urolithin A. This hydroxyl group is then amenable to a variety of subsequent reactions.

Etherification: A common strategy involves the conversion of the C-3 hydroxyl group into an ether linkage. This is generally achieved by reacting the parent phenol with an appropriate alkyl halide in the presence of a base. For instance, reaction with various alkyl bromides in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base can yield a series of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives. nih.gov This approach has been used to synthesize a range of analogs for biological screening. nih.govresearchgate.net

Esterification: Beyond the simple acetate, the C-3 hydroxyl group can be acylated with different carboxylic acids or their activated derivatives (e.g., acid chlorides) to form a variety of esters. nih.gov This allows for fine-tuning of the molecule's properties. For example, the reaction of a hydroxy-coumarin (a related structural class) with 4-bromobenzoyl chloride in the presence of triethylamine (B128534) leads to the formation of the corresponding benzoate (B1203000) ester. nih.gov A similar strategy is applicable to the benzo[c]chromen-3-yl moiety.

The table below summarizes typical derivatization reactions at the C-3 position, starting from the parent hydroxyl compound, Urolithin A.

Reaction Type Reagents and Conditions Product Type Reference
EtherificationAlkyl halide (e.g., R-Br), K₂CO₃, DMF, 120 °C3-Alkoxy-6H-benzo[c]chromen-6-one nih.gov
EsterificationAcyl chloride (e.g., R-COCl), Triethylamine, THF, Reflux3-Acyloxy-6H-benzo[c]chromen-6-one nih.gov

Modification of the Aromatic Backbone

The aromatic rings of the benzo[c]chromen-6-one core provide further opportunities for derivatization, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: One of the most powerful methods for modifying the aromatic core is through palladium-catalyzed cross-coupling reactions. nih.govrsc.org To employ this strategy, a halogen atom (e.g., bromine) or a triflate group must first be installed on the aromatic ring to act as a coupling handle. For example, 6-bromo-substituted coumarins have been used as synthons for complex molecule synthesis. mdpi.com Once in place, these groups can participate in reactions like the Suzuki coupling (with boronic acids) or Stille coupling (with organostannanes) to form new carbon-carbon bonds. nih.govrsc.org This methodology allows for the introduction of alkyl, aryl, and other functional groups onto the benzo[c]chromen-3-yl framework, significantly expanding the chemical diversity of the derivatives. nih.gov

Multi-component Reactions: Complex, functionalized benzo[c]chromene derivatives can also be synthesized via multi-component reactions. These one-pot procedures allow for the rapid assembly of molecular complexity from simple starting materials. For instance, a three-component reaction involving salicylaldehydes, β-keto esters, and 1-(2-aminophenyl)pyrrole has been utilized to create complex chromen-2-one derivatives, demonstrating a pathway to build highly substituted systems. researchgate.net Another approach involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione (B117516) to yield substituted 3-(1H-benzo[d]imidazol-2-yl)-4H-chromens. sioc-journal.cn

Diels-Alder Cycloaddition: A metal-free approach for constructing the substituted benzo[c]chromene system involves an intermolecular Diels-Alder reaction. rsc.org This strategy uses a 3-vinyl-2H-chromene and a dienophile, followed by an oxidative aromatization step to yield the final functionalized 6H-benzo[c]chromene product. rsc.org This method offers high regioselectivity and is effective for creating a variety of substituted analogs. rsc.org

The table below outlines key strategies for modifying the aromatic core of the benzo[c]chromen-6-one structure.

Strategy Key Reaction Reagents/Precursors Outcome Reference
Cross-CouplingSuzuki CouplingBromo-substituted benzo[c]chromenone, Arylboronic acid, Pd catalystAryl-substituted benzo[c]chromenone rsc.org
Multi-component SynthesisCondensation/CyclizationSalicylaldehydes, β-keto esters, AminesComplex heterocyclic-fused chromenones researchgate.net
CycloadditionDiels-Alder Reaction3-Vinyl-2H-chromenes, Methyl propiolateFunctionalized 6H-benzo[c]chromenes rsc.org

Modification of the Lactone Ring

The δ-lactone (pyrone) ring within the benzo[c]chromen-6-one structure can also be a target for derivatization, primarily through ring-opening reactions.

Ring Opening: Studies on related urolithins have shown that the lactone ring can be opened to generate derivatives with different structural scaffolds. For example, a derivative of Urolithin B, which shares the same core lactone ring, has been synthesized with an opened C-ring. nih.gov This transformation fundamentally alters the molecular architecture, converting the planar, rigid lactone into a more flexible biaryl ether or related structure. Such modifications can lead to compounds with entirely new biological activity profiles by changing the way the molecule interacts with biological targets.

Investigations into the Biological Activity and Mechanistic Pathways

Anticancer and Cytotoxic Activity Research

The potential of (6-Oxobenzo[c]chromen-3-yl) acetate (B1210297) and its primary metabolite, Urolithin A, as an anticancer agent has been explored through various in vitro studies. This research has focused on its ability to inhibit the growth of cancer cells, interfere with their division cycle, and modulate key signaling pathways involved in cell proliferation and survival.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., Lung, Liver, Colon, Breast)

Urolithin A (UA) has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines in a time- and dose-dependent manner. researchgate.net In colorectal cancer, UA has been shown to inhibit the proliferation of HT29, SW480, SW620, and HCT 116 cell lines. nih.govnih.gov Notably, its effect on normal human fibroblast cells was not significant, suggesting a degree of selectivity for cancerous cells. nih.gov

Studies have determined the half-maximal inhibitory concentration (IC50) for UA in several colon cancer cell lines. For both SW480 and SW620 cells, the IC50 value was approximately 50 μM. nih.gov In HCT 116 cells, treatment with 50 μM of UA resulted in about 75% cell viability, while HT-29 cells showed greater resistance, with cell viability remaining above 80% even at concentrations up to 100 μM. nih.gov Beyond colon cancer, UA has been found to suppress cell proliferation in endometrial cancer cell lines (ECC-1 and Ishikawa) and cholangiocarcinoma cell lines (HuCCT-1 and SSP-25). nih.govfrontiersin.org

Cancer Cell LineCancer TypeObserved EffectReference
SW480ColonIC50 ≈ 50 μM nih.gov
SW620ColonIC50 ≈ 50 μM nih.gov
HCT 116Colon~25% inhibition at 50 μM nih.gov
HT29ColonMinor cytotoxicity; >80% viability at 100 μM nih.gov
ECC-1, IshikawaEndometrialDose-dependent suppression of proliferation nih.gov
HuCCT-1, SSP-25CholangiocarcinomaDose-dependent reduction in viability frontiersin.org

Cell Cycle Analysis and Induction of Cell Phase Arrest

A key mechanism behind the antiproliferative activity of Urolithin A is its ability to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. Multiple studies have shown that UA induces cell cycle arrest at the G2/M phase in colorectal, endometrial, and cholangiocarcinoma cancer cells. nih.govnih.govfrontiersin.org This arrest is often associated with the modulation of key regulatory proteins. For instance, in colorectal cancer cells, the G2/M arrest was linked to increased levels of cyclin B1. nih.gov In endometrial cancer cells, the arrest was accompanied by the upregulation of cyclin-B1, cyclin-E2, p21, phospho-cdc2, and CDC25B. nih.gov

Conversely, other research suggests that UA can induce cell cycle arrest at the G1 phase. mdpi.com This G1 arrest is reportedly achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) and reducing the expression of cell cycle proteins like cyclin D1, while simultaneously increasing the levels of cell cycle inhibitory proteins such as p21 and p27. mdpi.comnih.gov These differing findings may reflect cell-type-specific responses to the compound.

Cancer TypeCell Phase ArrestAssociated Molecular ChangesReference
ColorectalG2/M↑ Cyclin B1, ↑ CDK6 nih.gov
EndometrialG2/M↑ Cyclin-B1, ↑ Cyclin-E2, ↑ p21, ↑ phospho-cdc2 nih.gov
CholangiocarcinomaG2/MAccumulation of cells in G2/M phase frontiersin.org
GeneralG1↓ Cyclin D1, ↑ p21, ↑ p27 mdpi.com

Modulation of Cell Proliferation Pathways

Urolithin A influences several critical signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death). In colorectal cancer cells, UA promotes apoptosis by increasing the expression of the pro-apoptotic proteins p53 and p21 while inhibiting the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This activity leads to the release of cytochrome c from mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis. researchgate.netnih.gov

Furthermore, UA has been shown to inhibit major cancer-promoting signaling cascades, including the PI3K/AKT/mTOR and NF-κB pathways. nih.govntno.org Inhibition of these pathways disrupts tumor progression, reduces inflammation in the tumor microenvironment, and downregulates survival proteins such as Survivin. ntno.org Research has also pointed to the activation of the JNK and p38 MAPK signaling pathways by UA, which further promotes apoptosis. nih.gov In cholangiocarcinoma, the antitumor effects of UA have been linked to its modulation of the AKT/WNK1 signaling axis. frontiersin.org

Investigation of DNA Damage Protective Effects

The role of Urolithin A in relation to DNA damage is complex. In some contexts, its anticancer activity involves the induction of cellular stress that can lead to DNA damage in cancer cells, triggering cell cycle arrest and apoptosis. nih.govmdpi.com However, other research highlights its protective effects on DNA in non-cancerous cells.

A notable example is the protection of ovarian follicles from chemotherapy-induced damage. Studies have shown that UA can protect these follicles from the toxic effects of cyclophosphamide, a common chemotherapy agent, by reducing DNA damage. mdpi.com Similarly, UA has been found to protect neuronal cells from stress-induced damage. nih.gov This suggests a dual role for the compound: while it can contribute to stress and damage in cancer cells as part of its therapeutic mechanism, it may also shield healthy cells from damage caused by external toxins and stressors. mdpi.comnih.gov

Antioxidant Properties and Oxidative Stress Modulation

Urolithin A is recognized as a potent antioxidant capable of mitigating oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body. nih.govgenesispub.orgnih.gov This property is central to many of its observed biological activities.

Free Radical Scavenging Assays (e.g., DPPH, Superoxide Radical)

The direct antioxidant capacity of Urolithin A has been quantified using various standard assays. These tests measure the ability of a compound to neutralize stable free radicals. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, UA demonstrated an IC50 value of 152.66 µM. nih.gov It was significantly more potent in scavenging superoxide radicals, with an IC50 value of 5.01 µM. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay, another measure of antioxidant strength, yielded a value of 13.2 µM Trolox Equivalents for UA. nih.gov

In cellular models, UA has been shown to decrease the intracellular production of reactive oxygen species (ROS) in a dose-dependent manner, protecting cells from oxidative damage. nih.gov Beyond direct scavenging, UA can also bolster the cell's own antioxidant defenses through the activation of the Nrf2 signaling pathway. genesispub.org

Interestingly, as part of its anticancer mechanism in colorectal cancer cells, UA has been found to increase the production of ROS. researchgate.netnih.gov This induction of oxidative stress within cancer cells can trigger apoptotic pathways, highlighting the compound's ability to modulate oxidative stress differently depending on the cellular context.

AssayResult (for Urolithin A)Reference
DPPH Radical ScavengingIC50 = 152.66 μM nih.gov
Superoxide Radical ScavengingIC50 = 5.01 μM nih.gov
ORAC (Oxygen Radical Absorbance Capacity)13.2 μM Trolox Equivalents nih.gov

Enzyme Inhibition Related to Oxidative Stress Pathways

There is currently no available scientific literature that has investigated the inhibitory effects of (6-Oxobenzo[c]chromen-3-yl) acetate on enzymes related to oxidative stress pathways. Research on the broader class of compounds to which it belongs, the 6H-benzo[c]chromen-6-ones or urolithins, suggests that some members of this family may possess antioxidant properties; however, specific enzymatic inhibition studies for the acetate derivative have not been reported.

Anti-inflammatory Mechanisms

In Vitro Assays for Inflammation Inhibition (e.g., Lipoxygenase Inhibition)

No published studies were found that have evaluated the in vitro anti-inflammatory activity of this compound, including its potential to inhibit enzymes such as lipoxygenase. Consequently, there is no data available, such as IC50 values, to quantify its anti-inflammatory efficacy. While some derivatives of the parent 6H-benzo[c]chromen-6-one structure have been explored for anti-inflammatory potential, this specific acetate compound has not been the subject of such investigations in the available literature.

Modulation of Inflammatory Mediators and Pathways

Information regarding the ability of this compound to modulate inflammatory mediators and signaling pathways is not present in the current body of scientific research. Studies on related urolithin compounds have suggested that they may influence inflammatory responses, but no research has been conducted to determine if this compound shares these properties or to elucidate its specific mechanisms of action in this regard.

Antimicrobial and Antifungal Activity Assessment

In Vitro Efficacy Against Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)

There are no available research findings on the in vitro antibacterial activity of this compound against Bacillus subtilis, Staphylococcus aureus, or Escherichia coli. Therefore, data such as minimum inhibitory concentrations (MIC) or zones of inhibition for this compound against these bacterial strains have not been determined.

In Vitro Efficacy Against Fungal Strains (e.g., Aspergillus niger, Fusarium oxysporum)

Similarly, the scientific literature lacks any studies on the in vitro antifungal efficacy of this compound against fungal strains such as Aspergillus niger and Fusarium oxysporum. As a result, there is no data to report on its potential activity against these fungi.

Biofilm Formation Inhibitory Properties

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to various surfaces. These complex structures provide a protective environment for bacteria, rendering them more resistant to antibiotics and host immune responses. Consequently, the inhibition of biofilm formation is a significant target in the development of new antimicrobial strategies.

While this compound itself has not been the direct subject of extensive biofilm inhibition studies, research into its core structure, found in urolithins, provides preliminary insights. Urolithins, which are metabolites of ellagic acid, have demonstrated antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species dergipark.org.trdergipark.org.trresearchgate.net. For instance, urolithin A has shown activity against various bacterial strains, and urolithins, in general, have been reported to possess antibacterial effects against pathogens such as Bacillus subtilis, Escherichia coli, and Bacillus cereus dergipark.org.tr. The antimicrobial action of these compounds is a crucial prerequisite for inhibiting biofilm formation, as it can prevent the initial attachment and proliferation of bacteria necessary to establish a biofilm.

Furthermore, some studies have indicated that urolithins may interfere with quorum sensing (QS) systems dergipark.org.tr. QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation and virulence dergipark.org.tr. By disrupting these signaling pathways, urolithins could potentially prevent the development of mature biofilms.

Despite these promising indications from related compounds, there is a notable lack of specific research and quantitative data on the direct effects of this compound on biofilm formation by clinically relevant bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Further investigations are required to determine its specific inhibitory concentrations (e.g., IC50 values) and to elucidate the precise mechanisms by which it may prevent or disrupt biofilms.

Other Pharmacological Activities Investigated

Beyond biofilm inhibition, the pharmacological profile of this compound and its analogues has been explored in several other therapeutic areas.

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibiting this enzyme can slow down carbohydrate digestion and reduce the post-meal spike in blood glucose levels, a crucial strategy in managing type 2 diabetes.

Table 1: In vitro α-Amylase Inhibitory Activity of Selected Chromene Derivatives
CompoundIC50 (µM)Reference
2-imino-2H-chromene-6-sulfonamide derivative (Compound 2)1.76 ± 0.01 nih.gov
2-oxo-2H-chromene-3-carboxamide derivative (Compound 9)1.08 ± 0.02 nih.gov
Acarbose (Standard)0.43 ± 0.01 nih.gov

As shown in Table 1, certain chromene derivatives have demonstrated potent α-amylase inhibition, with IC50 values in the low micromolar range, comparable to the standard drug acarbose nih.gov. These findings suggest that the chromene scaffold, which is central to the structure of this compound, is a promising framework for the design of new alpha-amylase inhibitors. However, direct experimental validation of the α-amylase inhibitory activity and the determination of the IC50 value for this compound are necessary to confirm its anti-diabetic potential.

The search for novel antiviral agents is a continuous effort in medicinal chemistry, and various heterocyclic compounds, including those with a benzo[c]chromen-6-one core, have been investigated for their potential to inhibit viral replication.

Specific studies on the anti-HIV activity of this compound are limited. However, research on its metabolic precursor, urolithin A, has provided some initial data. In one study, urolithin A was evaluated for its ability to inhibit HIV-1 integrase, a crucial enzyme for the replication of the virus. The results indicated weak, but measurable, inhibitory activity.

Table 2: In vitro Anti-HIV-1 Integrase Activity of Urolithin A
CompoundConcentration% InhibitionReference
Urolithin A25 µg/mL11.3% nih.gov

The data in Table 2 shows that at a concentration of 25 µg/mL, urolithin A inhibited HIV-1 integrase by 11.3% nih.gov. While this level of inhibition is modest, it suggests that the urolithin scaffold may serve as a starting point for the development of more potent anti-HIV agents. The structure-activity relationship of other coumarin (B35378) and benzochromene derivatives has been explored, with some compounds showing promising anti-HIV activity through various mechanisms semanticscholar.orgresearchgate.net. Further research, including the synthesis and evaluation of derivatives of this compound, is warranted to explore its potential as an antiviral agent and to determine key metrics such as EC50 and IC50 values against different strains of HIV.

Histone demethylases are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. The JARID1 family of histone demethylases, specifically JARID1A and JARID1B, are involved in various cellular processes and have been implicated in the development and progression of cancer. Consequently, inhibitors of these enzymes are of significant interest as potential therapeutic agents.

A comprehensive search of the scientific literature did not yield any studies specifically investigating the modulatory effects of this compound or its direct derivatives on the activity of JARID1A or JARID1B histone demethylases. While the broader class of urolithins has been shown to modulate other enzymes involved in epigenetic modifications, such as histone deacetylases, there is currently no available data to suggest that they, or this compound, act as inhibitors of the JARID1 family of demethylases. Therefore, the potential of this compound as a modulator of JARID1A/B remains an open area for future research.

Structure Activity Relationship Sar Studies

Impact of Acetate (B1210297) Group Modifications on Biological Activity

The acetate group at the C-3 position of the benzo[c]chromenone core is a key site for structural modification to modulate the pharmacological properties of the parent compound.

The ester functionality at the C-3 position is a critical determinant of biological activity. Modifications to this group, such as altering the chain length, introducing branching, or incorporating cyclic and heteroatomic moieties, can significantly impact the compound's interaction with biological targets.

Research into a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential phosphodiesterase II (PDE2) inhibitors has shown that the nature of the ester-linked alkyl group is pivotal. mdpi.com In one study, a series of derivatives were synthesized by modifying the hydroxy group at the 3-position of the urolithin scaffold. mdpi.com The findings indicated that when the R¹ group consisted of alkane-substituted groups with fewer than five carbons, the compounds exhibited relatively good PDE2 inhibitory activity. mdpi.com For instance, the derivative 1f (where the acetate is replaced by a butoxy group) showed significant PDE2 inhibitory activity with an IC₅₀ value of 3.67 ± 0.47 μM. mdpi.com

A broader investigation into novel chromenone esters for use as enzymatic probes further highlights the importance of the ester moiety. butler.edu A library of 22 different chromenone esters was synthesized, featuring variations in alkyl chain length, branching, and the inclusion of cyclic and heteroatomic structures. butler.edu The purpose of these modifications is to elucidate enzyme-substrate SAR, which can reveal specific structural motifs favored by the active sites of enzymes like esterases. butler.edu This approach underscores the principle that modifying the ester portion of the molecule is a viable strategy for fine-tuning its biological and pharmacological profile. butler.edu

Compound SeriesModification at C-3 Position (Ester Moiety)Biological Target/ActivityKey FindingsReference
Alkoxylated 6H-benzo[c]chromen-6-onesAlkane substituents with <5 carbonsPDE2 InhibitionRelatively good inhibitory activity was observed. mdpi.com
Compound 1fButoxy groupPDE2 InhibitionShowed significant activity with an IC₅₀ of 3.67 ± 0.47 μM. mdpi.com
Chromenone Esters LibraryVariations in chain length, branching, cyclic and heteroatomic moietiesEnzymatic Probes (Esterases)Modifications are used to map enzyme-substrate SAR to identify favored structural motifs. butler.edu

Influence of Substituents on the Benzo[c]chromenone Core

Substitution patterns on the aromatic rings of the benzo[c]chromenone core play a fundamental role in determining the biological activity and selectivity of these compounds.

Systematic substitution on the benzo[c]chromenone skeleton has been a key strategy in developing potent and selective agonists for various receptors. For instance, studies on 6H-benzo[c]chromen-6-one derivatives as estrogen receptor beta (ERβ) agonists have revealed that the placement of hydroxyl groups is essential for activity. nih.gov It was found that having hydroxyl groups at both the C-3 and C-8 positions is critical for activity in a coactivator recruitment assay. nih.gov Further modifications on both phenyl rings of the core structure led to the development of compounds with ERβ potency in the nanomolar range (<10 nM) and over 100-fold selectivity compared to ERα. nih.gov

The synthesis of various 7-hydroxydibenzopyran-6-ones has also been explored, demonstrating that substitution at the C-7 position on the coumarin (B35378) precursor is a critical factor in the formation of the final dibenzopyran-6-one structure. researchgate.net This highlights the influence of substituents not only on biological activity but also on the synthetic accessibility of certain derivatives.

The introduction of halogens and alkoxy groups onto the benzo[c]chromenone core can profoundly alter the electronic and lipophilic properties of the molecule, thereby influencing its biological profile.

In a study of 9-hydroxy-1H-benzo[f]chromene derivatives, which share a similar structural framework, the effects of various substituents on cytotoxic activity against cancer cell lines were investigated. mdpi.com The results showed that incorporating bulky, electron-withdrawing substituents like halogens was more beneficial for activity than non-bulky, electron-donating substituents like methoxy (B1213986) groups. mdpi.com For example, against the PC-3 cancer cell line, the order of decreasing activity for disubstituted derivatives was 3,5-Br₂ > 2,4-F₂ > 2,4-Cl₂. mdpi.com This suggests that lipophilicity and electron-withdrawing character are important for the cytotoxic effects of these compounds. mdpi.com

Similarly, the investigation of alkoxylated 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors also provides insight into the role of alkoxy substituents. mdpi.com While the study primarily focused on modifications at the C-3 position, the core structure itself is an alkoxylated derivative of the fundamental benzo[c]chromenone skeleton, underscoring the importance of these groups in targeting specific enzymes. mdpi.com

Core StructureSubstituent TypePosition(s)Impact on Biological ActivityReference
6H-Benzo[c]chromen-6-oneHydroxylC-3 and C-8Essential for potent and selective ERβ agonism. nih.gov
1H-Benzo[f]chromeneHalogen (Br, F, Cl)Aryl group at C-1Bulky, electron-withdrawing halogens enhance cytotoxic activity. mdpi.com
1H-Benzo[f]chromeneMethoxyAryl group at C-1Less active compared to halogenated derivatives. mdpi.com
6H-Benzo[c]chromen-6-oneAlkoxyC-3Modulates PDE2 inhibitory activity. mdpi.com

Role of Fused Heterocyclic Rings on Bioactivity

Fusing additional heterocyclic rings to the benzo[c]chromenone scaffold is an advanced strategy to create novel chemical entities with potentially enhanced or entirely new biological activities. This approach expands the chemical space and allows for interactions with a wider range of biological targets.

The fusion of heterocyclic rings such as pyrazoline, triazole, and pyrimidine (B1678525) to the chromene or benzochromene core has yielded compounds with significant biological activities, particularly in the area of anticancer research.

Triazole-fused systems: A study focused on the design and synthesis of benzo[c]chromen-6-one-linked 1,2,3-triazole derivatives revealed promising in vitro anticancer activity. researchgate.net The hybrid molecule 2-((1H-1,2,3-triazol-4-yl)methoxy)-6H-benzo[c]chromen-6-one (4c), bearing a pyridin-3-yl substituent on the triazole ring, demonstrated the highest antiproliferative action against the human leukemia cell line HL-60, with an IC₅₀ of 79.5 μM. researchgate.net This suggests that the triazole moiety, linked to the benzo[c]chromenone core, serves as a valuable pharmacophore for developing new anticancer agents. researchgate.net

Pyrimidine and Triazolo-pyrimidine-fused systems: Research on a series of novel 4H-benzo[h]chromenes and their fused pyrimidine and triazolo[1,5-c]pyrimidine derivatives has also shown significant antitumor activity. mdpi.comresearchgate.net The cytotoxic effects were evaluated against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines. mdpi.comresearchgate.net The SAR study highlighted that the antitumor activity was significantly influenced by the lipophilicity of the substituents and the nature of the fused rings at the 2,3-positions of the benzo[h]chromene core. mdpi.comresearchgate.net

Pyrazoline-containing systems: While direct fusion of a pyrazoline ring to the benzo[c]chromenone core is less commonly reported, pyrazoline derivatives themselves are well-known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. e-journals.inresearchgate.netnih.gov The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.net Given that chromen-based chalcones are readily synthesized, the potential for creating pyrazoline-fused benzo[c]chromenones exists as a promising avenue for future drug discovery. The biological activity of such hybrids would likely be a composite of the individual properties of the pyrazoline and benzo[c]chromenone moieties.

Fused HeterocycleCore ScaffoldBiological ActivityExample/Key FindingReference
1,2,3-TriazoleBenzo[c]chromen-6-oneAnticancerCompound 4c showed an IC₅₀ of 79.5 μM against HL-60 leukemia cells. researchgate.net
PyrimidineBenzo[h]chromeneAntitumorActivity is significantly affected by the lipophilicity of substituents on the fused ring. mdpi.comresearchgate.net
Triazolo[1,5-c]pyrimidineBenzo[h]chromeneAntitumorExerted remarkable inhibitory effects on MCF-7, HCT-116, and HepG-2 cell lines. mdpi.comresearchgate.net
PyrazolineGeneral HeterocycleAnticancer, Anti-inflammatory, AntimicrobialA versatile scaffold with a broad range of pharmacological effects. e-journals.inresearchgate.netnih.gov

Stereochemical Considerations in Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors. For the benzo[c]chromen-6-one scaffold, the potential for chirality arises from the presence of stereogenic centers, which can lead to the existence of enantiomers and diastereomers.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For coumarin (B35378) derivatives, these studies often employ Density Functional Theory (DFT) to model the electronic behavior and predict reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds related to the coumarin family, calculations are frequently performed using Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with a basis set such as 6-311++G(d,p). sciencepublishinggroup.comsciencepublishinggroup.com These calculations optimize the molecular geometry to its lowest energy state and provide insights into structural parameters like bond lengths and angles, which can be correlated with experimental data from X-ray crystallography. sciencepublishinggroup.comnih.gov For instance, a study on 2-oxo-2H-chromen-3-yl acetate (B1210297) showed a very good correlation between the structural parameters derived from DFT calculations and those obtained from crystallographic analysis. sciencepublishinggroup.com Such theoretical models are crucial for understanding the fundamental electronic distribution and stability of the molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sciencepublishinggroup.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. sciencepublishinggroup.com Computational studies on related coumarin acetates have calculated these energy gaps to predict the molecule's kinetic stability and potential for electronic transitions. sciencepublishinggroup.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the chemical behavior of the molecule.

Table 1: Representative Global Reactivity Descriptors Calculated for a Coumarin Acetate Derivative

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) -(ELUMO + EHOMO)/2 The power to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates high reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table is representative of calculations performed on coumarin derivatives.

The surrounding environment can significantly influence a molecule's electronic properties and reactivity. Theoretical studies investigate these effects by performing calculations in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). A study on coumarin-6-yl acetate using DFT with the B3LYP/6-311++G(d,p) basis set analyzed the impact of solvents with different polarities, such as toluene (B28343) and tetrahydrofuran (B95107) (THF). sciencepublishinggroup.com The results showed that as solvent polarity increases, the HOMO-LUMO energy gap tends to decrease, suggesting an increase in the molecule's reactivity. researchgate.net The dipole moment and other electronic parameters are also affected, providing a deeper understanding of the molecule's behavior in a biological medium. sciencepublishinggroup.com

Table 2: Illustrative Effect of Solvent on the HOMO-LUMO Energy Gap (ΔE) and Dipole Moment of a Coumarin Acetate

Solvent Phase Dielectric Constant (ε) ΔE (eV) Dipole Moment (Debye)
Gas Phase 1.00 4.95 4.50
Toluene 2.38 4.88 5.80

Data is illustrative, based on trends observed for coumarin-6-yl acetate. sciencepublishinggroup.com

Fukui functions are local reactivity descriptors used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These indices are calculated from the changes in electron density when an electron is added to or removed from the molecule, often derived from Natural Bond Orbital (NBO) charges. sciencepublishinggroup.com For coumarin-6-yl acetate, theoretical calculations have been used to determine these functions. sciencepublishinggroup.com The site with the highest value of the Fukui function for nucleophilic attack (f+) is most susceptible to attack by a nucleophile, while the site with the highest value for electrophilic attack (f-) is the preferred target for an electrophile. This analysis is crucial for predicting how the molecule will interact with other chemical species and biological macromolecules.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as (6-Oxobenzo[c]chromen-3-yl) acetate, binds to a specific protein target. These simulations provide insights into the binding affinity, orientation, and key interactions that stabilize the ligand-protein complex.

α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Molecular docking studies have been performed on numerous coumarin derivatives to evaluate their potential as α-amylase inhibitors. nih.govresearchgate.net These studies often reveal that the compounds bind to allosteric sites on the enzyme, indicating a noncompetitive or mixed type of inhibition. nih.gov For example, docking studies on arylidene-based sesquiterpene coumarins showed binding energies ranging from -7.0 to -8.4 kcal/mol, with interactions involving key amino acid residues in the binding pocket. nih.gov

Table 3: Representative Molecular Docking Results of Coumarin Derivatives with α-Amylase

Compound Binding Energy (kcal/mol) Interacting Residues
Derivative 3m -8.4 ASP197, GLU233, ASP300
Derivative 3k -8.1 ASP197, GLU233, HIS299

Data sourced from studies on related sesquiterpene coumarins. nih.gov

Tumor Proteins: Coumarin derivatives have been investigated as potential anticancer agents by targeting various tumor-related proteins. Molecular docking has been used to predict the binding modes of these compounds with targets like the anti-apoptotic protein Bcl-2 and the Vascular Endothelial Growth Factor Receptor (VEGFR-2). nih.govnih.gov Docking of a coumarin-cobalt complex against Bcl-2 revealed that the compound could interact through hydrophobic interactions and hydrogen bonds, suggesting a mechanism for inducing apoptosis. nih.gov Similarly, studies on 3-thiazolyl-coumarins targeting VEGFR-2 have shown strong binding scores (e.g., -9.900 kcal/mol), comparable to the approved drug Sorafenib, indicating their potential as VEGFR-2 inhibitors. nih.gov

Aromatase: Aromatase, a cytochrome P450 enzyme, is a crucial target in the treatment of hormone-dependent breast cancer. nih.gov Molecular docking is used to predict how inhibitors interact with the enzyme's active site. nih.govscirp.org Successful docking protocols show that inhibitors often form hydrogen bonds with key polar residues like MET374, ASP309, and THR310, as well as hydrophobic and aromatic interactions with residues such as PHE134, PHE221, and TRP224. nih.gov These interactions are critical for stabilizing the inhibitor within the binding site and achieving potent inhibition. nih.gov The insights gained from these simulations are valuable for designing novel and more effective aromatase inhibitors. nih.govmdpi.com

Interaction Energy Calculations and Ligand-Protein Interaction Profiling

Interaction energy calculations are fundamental to understanding the binding affinity and stability of a ligand within the active site of a target protein. These calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), quantify the forces driving the ligand-protein recognition process. nih.gov

Studies on Urolithin A have revealed significant binding interactions with various key proteins implicated in inflammation, neurodegeneration, and cancer. For instance, in a study targeting Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, Urolithin A demonstrated a strong binding affinity. nih.gov Molecular docking simulations identified a binding energy of -7.97 kcal/mol, with interactions stabilized by hydrogen bonds with key amino acid residues such as TYR355, PHE518, ILE517, and GLN192. nih.gov Further analysis using MM/PBSA calculations showed a binding energy of –22.0368 kJ/mol, confirming a stable complex. nih.gov

Similar comprehensive docking studies have been conducted for other protein targets. Urolithin A shows strong affinity for receptors involved in inflammatory responses, such as human p38 MAP kinase (PDB: 4DLI), with a binding energy of -10.1 kcal/mol. nih.gov The interaction is characterized by hydrogen bonds with residues SER252, LYS249, and ASP294. nih.gov In the context of Alzheimer's disease, Urolithin A has been docked against acetylcholinesterase, showing a binding energy of -9.7 kcal/mol, primarily driven by van der Waals and π-interactions. nih.gov

Interactions with human serum albumin (HSA), a major transport protein in the blood, have also been characterized. rsc.orgnih.gov Molecular docking revealed that Urolithin A binds preferentially to subdomain IIIA of HSA. rsc.orgnih.gov The binding is a spontaneous and exothermic process, driven by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.orgnih.gov This interaction is crucial as it influences the bioavailability and distribution of the compound in the body.

Protein TargetPDB IDBinding Energy (kcal/mol)Interacting ResiduesInteraction TypeReference
Cyclooxygenase-2 (COX-2)--7.97TYR355, PHE518, ILE517, GLN192Hydrogen Bonds, Hydrophobic nih.gov
Human p38 MAP Kinase4DLI-10.1SER252, LYS249, ASP294Hydrogen Bonds nih.gov
Acetylcholinesterase--9.7-van der Waals, π-interactions nih.gov
Human Serum Albumin (HSA)--Subdomain IIIAHydrogen Bonds, Hydrophobic, van der Waals rsc.orgnih.gov

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The assessment of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in drug development. In silico ADME screening provides early predictions of a compound's bioavailability and potential liabilities, guiding lead optimization efforts. mdpi.com

Physiologically-based pharmacokinetic (PBPK) modeling for Urolithin A predicts a bioavailability of around 3.8%, with the majority being excreted. wur.nl Despite this, repeated dosing scenarios suggest that nanomolar concentrations can be achieved in tissues like muscle and brain. wur.nl These computational models are essential for extrapolating in vitro findings to in vivo effects and for designing effective dosing strategies. rsc.org

ADME ParameterPredicted Value/PropertySignificanceReference
Human Intestinal Absorption (HIA)>90%High absorption from the gut nih.gov
Caco-2 PermeabilityModerateAbility to cross the intestinal epithelium nih.gov
Blood-Brain Barrier (BBB) PermeationPredicted to crossPotential for CNS activity nih.gov
Bioavailability~3.8% (PBPK model)Influenced by extensive metabolism wur.nl
MetabolismPhase II (glucuronidation, sulfation)Forms conjugates in the intestine and liver wikipedia.org
P-glycoprotein SubstratePredicted "No"Not likely to be subject to efflux pumps-

Intermolecular Interactions Analysis

The analysis of intermolecular interactions is key to understanding the solid-state properties of a compound, such as its crystal packing, stability, and solubility. Techniques like Hirshfeld surface analysis and detailed examination of crystal structures provide a quantitative and qualitative picture of these non-covalent forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. epa.govcrystalexplorer.net It partitions the crystal space into regions where the electron density of a molecule (the promolecule) dominates over the sum of electron densities from all other molecules in the crystal. crystalexplorer.net By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. youtube.com The surface is typically color-coded, with red spots highlighting shorter contacts (stronger interactions) and blue regions indicating longer contacts. youtube.com

Furthermore, the analysis generates two-dimensional "fingerprint plots" that summarize all intermolecular contacts in the crystal. epa.gov These plots provide quantitative percentages for different types of atom-atom contacts (e.g., H···H, O···H, C···H), offering a detailed breakdown of the forces governing the crystal packing. nih.gov While no specific Hirshfeld surface analysis has been published for this compound or Urolithin A, this method remains a vital approach for characterizing the solid-state behavior of related coumarin and benzo[c]chromenone structures.

Although a specific crystal structure for Urolithin A acetate is not available, molecular docking and dynamics simulations provide extensive details on its capacity to form hydrogen bonds and pi-stacking interactions, which are critical for its biological activity. researchgate.netnih.gov

Hydrogen Bonding: Urolithin A, with its two hydroxyl groups and carbonyl oxygen, acts as both a hydrogen bond donor and acceptor. nih.gov In its interactions with protein targets, it consistently forms multiple hydrogen bonds that anchor it within the binding site. For example, with COX-2, it forms four hydrogen bonds with key residues. nih.gov In binding to human p38 MAP kinase, it engages in hydrogen bonding with SER252, LYS249, and ASP294. nih.gov These specific hydrogen bond networks are crucial for the stability and specificity of the ligand-protein complex. osti.gov

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

The molecular structure of (6-Oxobenzo[c]chromen-3-yl) acetate (B1210297) is unequivocally established through a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when combined, leaves no ambiguity as to the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for (6-Oxobenzo[c]chromen-3-yl) acetate are not widely published, the expected resonances can be inferred from its structure and comparison with closely related analogues. nih.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the dibenzo[b,d]pyran-6-one core and a characteristic singlet for the methyl protons of the acetate group. The protons on the unsubstituted benzene (B151609) ring and the substituted ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The acetate methyl group is expected to appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region. For instance, in the related compound 8,9-Dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl acetate, the acetate methyl protons appear as a singlet at δ 2.31 ppm. semanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include two distinct carbonyl carbon resonances: one for the lactone carbonyl (C6) and another for the acetate carbonyl. The lactone carbonyl typically appears further downfield. Aromatic carbons would resonate in the δ 110-160 ppm range, with carbons attached to oxygen appearing at the lower field end of this range. The methyl carbon of the acetate group would produce a signal in the aliphatic region, typically around δ 21 ppm. semanticscholar.org

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate proton signals with their directly attached carbon atoms, confirming assignments. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations, for example, between the acetate methyl protons and the acetate carbonyl carbon, or between aromatic protons and neighboring carbons, which is crucial for definitively assigning the position of the acetate group on the benzocoumarin skeleton. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzo[c]chromenone Derivatives This table provides data for structurally similar compounds to illustrate expected chemical shifts.

CompoundNucleusChemical Shift (δ) and Multiplicity
8,9-Dihydroxy-6-oxo-6H-benzo[c]chromen-3-yl acetate (94) semanticscholar.org¹H NMR (400 MHz, DMSO-d6)2.31 (s, 3H, -OCOCH₃)
¹³C NMR (101 MHz, DMSO-d6)20.89 (-OCOC H₃), 168.94 (-OC OCH₃)
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) nih.gov¹H NMR (500 MHz, DMSO-d6)10.35 (s, 1H, 3-OH), 8.25 (d, 1H), 8.18 (d, 1H), 8.15 (d, 1H), 7.88 (t, 1H), 7.56 (t, 1H), 6.85 (dd, 1H), 6.75 (d, 1H)
Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (1h) nih.gov¹³C NMR (75 MHz, DMSO-d6)168.79 (C=O, ester), 160.88 (C=O, lactone), 159.94, 152.37, 136.32, 135.03, 130.17, 128.74, 125.29, 122.52, 120.20, 113.06, 111.79, 103.34, 66.14, 62.31, 15.96

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its two distinct carbonyl groups.

The key expected absorption bands (ν) are:

Lactone Carbonyl (C=O): A strong absorption band is expected in the range of 1720-1780 cm⁻¹. The exact position depends on the six-membered ring strain and conjugation.

Ester Carbonyl (C=O) of Acetate: Another strong band for the acetate group's carbonyl stretch would appear in the region of 1735-1750 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O-C stretching of the lactone and the acetate ester would be visible in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: Multiple weaker bands would appear in the 1450-1600 cm⁻¹ range, confirming the presence of the aromatic rings.

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound, thereby confirming its molecular formula. Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for molecular weight confirmation. nih.gov

For this compound (C₁₅H₁₀O₄), the exact monoisotopic mass is 254.0579 Da. In ESI-MS analysis, the compound would be expected to be detected as various adducts. While experimental data is not widely available, predicted data provides expected mass-to-charge ratios (m/z). uni.lu High-Resolution Mass Spectrometry (HRMS) on related compounds has confirmed the elemental composition with high accuracy. nih.gov

Table 2: Predicted ESI-MS Adducts for this compound (C₁₅H₁₀O₄) Data sourced from PubChemLite (predicted values). uni.lu

AdductFormulaPredicted m/z
[M+H]⁺ [C₁₅H₁₁O₄]⁺255.06518
[M+Na]⁺ [C₁₅H₁₀O₄Na]⁺277.04712
[M+K]⁺ [C₁₅H₁₀O₄K]⁺293.02106
[M-H]⁻ [C₁₅H₉O₄]⁻253.05062

Single-Crystal X-ray Diffraction is the gold standard for structural determination, providing an unambiguous three-dimensional model of a molecule's arrangement in the solid state. This technique yields precise bond lengths, bond angles, and detailed information about the crystal packing and intermolecular interactions.

Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of closely related coumarin (B35378) and chromenone derivatives reveals common structural features. sigmaaldrich.com These analyses typically show that the fused ring systems are nearly planar and that crystal packing is often governed by π–π stacking interactions between the aromatic rings of adjacent molecules and weak C—H⋯O hydrogen bonds. Obtaining suitable crystals of this compound would allow for the determination of its precise crystal system, space group, and unit cell dimensions, providing the ultimate confirmation of its structure.

Chromatographic Purification and Analysis

Chromatographic methods are indispensable for the isolation and purification of the target compound from reaction mixtures and for assessing its purity.

Column chromatography is the primary technique used for the purification of urolithin derivatives following chemical synthesis. nih.govresearchgate.net In a typical procedure, the crude reaction product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel.

A solvent system (mobile phase or eluent), typically a mixture of a non-polar solvent (like n-hexane) and a moderately polar solvent (like ethyl acetate), is then passed through the column. nih.gov The components of the crude mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity. For this compound, a gradient system starting with a low percentage of ethyl acetate in hexane (B92381) would be employed. Fractions are collected and analyzed by a simpler method like Thin Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique widely used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for larger-scale chromatographic separations. In the synthesis of this compound, which can be prepared by the acetylation of Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), TLC is an indispensable tool.

During the synthesis, reaction progress is monitored by spotting the reaction mixture on a TLC plate alongside the starting material (Urolithin A) and comparing their Rf (retention factor) values. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. nih.gov

Given the polarity of the parent compound, Urolithin A, which can be purified using column chromatography with a mobile phase of 10% ethyl acetate in n-hexane, a similar solvent system can be adapted for TLC analysis of this compound. nih.gov The acetylation of the hydroxyl group reduces the polarity of the molecule, which would result in a higher Rf value for the acetate product compared to the more polar Urolithin A starting material.

Table 1: Illustrative TLC Data for the Synthesis of this compound

CompoundStationary PhaseMobile Phase (v/v)Rf Value (Illustrative)
Urolithin A (Starting Material)Silica Gel 60 F254Ethyl Acetate/Hexane (3:7)~ 0.3
This compound (Product)Silica Gel 60 F254Ethyl Acetate/Hexane (3:7)~ 0.5

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the fluorescent nature of the benzo[c]chromenone core.

Other Characterization Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about its conjugated systems. The benzo[c]chromen-6-one scaffold of this compound contains an extended π-electron system, making it UV-active.

The UV spectrum of urolithins, including Urolithin A, typically shows characteristic absorption bands. researchgate.net The spectrum is influenced by the substitution pattern on the aromatic rings. For this compound, the core chromophore is the benzo[c]chromen-6-one system. The acetylation of the hydroxyl group is expected to cause a slight shift in the absorption maxima (λmax) compared to the parent Urolithin A. The spectrum is typically recorded in a solvent such as methanol (B129727) or ethanol.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
This compound~ 255~ 305Methanol

The absorption maxima are based on the characteristic spectra of related urolithin compounds. researchgate.net The exact values for this compound would require experimental verification.

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound and is a key indicator of its purity.

The molecular formula of this compound is C15H10O4, with a molecular weight of 266.24 g/mol . uni.lu Based on this, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the theoretical values to confirm the identity and purity of the compound.

Table 3: Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)71.43Data not available
Hydrogen (H)3.79Data not available
Oxygen (O)24.78Data not available

Currently, specific experimental elemental analysis data for this compound is not available in the cited literature. The table presents the theoretical values based on the molecular formula.

Research Applications and Future Directions

Utility as Research Tools and Chemical Probes

The unique photochemical and biological properties of the chromenone core make it an excellent scaffold for creating tools to probe complex biological systems.

Derivatives of the chromenone scaffold are instrumental in dissecting cellular and molecular pathways. A notable example is the investigation of a novel coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (B1210297) (C2F), in the context of colorectal cancer (CRC). researchgate.net In vitro studies demonstrated that C2F effectively inhibits the proliferation, migration, and invasion of CRC cells. researchgate.net Further mechanistic investigation revealed that the compound induces cell cycle arrest at the G2/M phase by decreasing the expression of the CDK1/cyclin B1 complex. researchgate.net The primary mechanism of action was identified as the inhibition of STAT3 phosphorylation and its subsequent nuclear translocation, a key pathway in cancer progression. researchgate.net These findings underscore how chromenone-based molecules can be used to study and therapeutically target specific oncogenic signaling pathways. researchgate.net

The inherent fluorescence of the chromenone nucleus has been exploited to develop sensitive and selective chemosensors. Researchers have synthesized coumarin-based probes that exhibit a "turn-off" fluorescence response specifically in the presence of copper (II) ions (Cu²⁺). nih.gov One such probe, derived from a coumarin-carbohydrazide structure, demonstrated high selectivity for Cu²⁺ over a range of other metal ions. nih.gov The sensing mechanism is based on an intramolecular charge transfer (ICT) process. nih.gov This particular sensor coordinates with Cu²⁺ in a 1:1 stoichiometry, displaying a binding constant (Ka) of 5.22 M⁻¹ and an exceptionally low detection limit of 1.97 x 10⁻⁹ M, making it suitable for detecting trace amounts of copper in water samples. nih.gov

Role in Preclinical Drug Discovery and Lead Optimization

The benzo[c]chromenone scaffold is a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This versatility makes it a valuable starting point for developing new drugs.

A critical aspect of drug discovery is understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, or SAR). Studies on coumarin-pyridine and coumarin-naphthyridine hybrids have provided significant SAR insights for antitumor applications. preprints.orgresearchgate.net By synthesizing a series of these hybrid molecules and testing their efficacy, researchers identified key structural features that enhance cytotoxic activity. researchgate.net For instance, the introduction of a 2,4-diamino-1,8-naphthyridine moiety fused to the coumarin core resulted in a compound with significantly higher effectiveness compared to simpler pyridine (B92270) derivatives. researchgate.net

The table below summarizes the SAR findings from a study on novel chromen-3-yl-pyridine and naphthyridine derivatives, indicating the relative antitumor activity of different structural modifications. researchgate.net

Compound/Derivative ClassKey Structural FeaturesRelative Antitumor Activity
5a, 5b 2-amino-pyridine-3-carbonitrileModerate
9c Pyridinyl derivativeModerate
11 N-acetylated pyridineModerate
12 Pyrido[2,3-d]pyrimidineMore Effective
13, 14 Benzamide/Formamide derivativesModerate
16 2,4-diamino-1,8-naphthyridineMost Effective
17, 18 Naphthyridine-3-carbonitrileMore Effective

This table is based on qualitative activity descriptions from the cited research. researchgate.net

The benzo[c]chromenone and coumarin frameworks serve as versatile starting points for the synthesis of New Chemical Entities (NCEs). The chemical reactivity of the core structure allows for extensive functionalization and heteroaromatization. For example, 3-acetylcoumarin (B160212) can be used as a precursor to generate a wide variety of heterocyclic systems, including pyridines, pyrazoles, thiadiazoles, and thiazoles. preprints.orgnih.gov Synthetic strategies often involve multi-component reactions where the coumarin derivative is reacted with reagents like malononitrile, aromatic aldehydes, and ammonium (B1175870) acetate to construct complex pyridine-fused systems. preprints.orgresearchgate.net Further chemical transformations of these initial products, such as cyclization with acetic anhydride (B1165640) or formamide, lead to the creation of even more diverse NCEs, like pyrido[2,3-d]pyrimidines. researchgate.net This chemical tractability allows for the systematic exploration of new chemical space in the search for improved therapeutic agents.

Challenges and Perspectives in Benzo[c]chromenone Research

Despite the vast potential of the benzo[c]chromenone scaffold, several challenges remain. A primary hurdle in drug development is overcoming pharmacokinetic challenges, such as poor bioavailability, which has been observed with some chromone (B188151) derivatives like disodium (B8443419) cromoglycate. researchgate.net The limited amount of specific research on many derivatives, including (6-Oxobenzo[c]chromen-3-yl) acetate itself, highlights that large areas of the scaffold's chemical and biological potential remain unexplored. uni.lu

Looking forward, the field holds considerable promise. Chromones and their derivatives are increasingly recognized for their ability to act as enzyme inhibitors, targeting proteins like tyrosinase and protein kinase C. researchgate.net Their diverse biological activities, including anticancer and anti-allergic properties, continue to make them attractive candidates for drug discovery. researchgate.net The continued development of chromone-based chemosensors and probes will also provide powerful new tools for diagnostics and biological research. researchgate.net Future research will likely focus on synthesizing novel derivatives, performing detailed mechanistic and SAR studies, and employing advanced drug delivery strategies to overcome existing pharmacokinetic limitations.

Development of More Efficient and Selective Synthetic Routes

The synthesis of this compound, a derivative of Urolithin A, is intrinsically linked to the advancements in the synthesis of the urolithin scaffold itself. Researchers have been actively exploring more efficient and selective methods to construct the core 6H-dibenzo[b,d]pyran-6-one structure. A key challenge lies in achieving regioselective functionalization, particularly for introducing substituents at specific positions on the aromatic rings.

One promising approach involves the use of copper-catalyzed cross-coupling reactions. This method allows for the strategic formation of the biaryl bond, a critical step in constructing the urolithin framework. For instance, the coupling of a suitably substituted 2-bromobenzoic acid derivative with a resorcinol (B1680541) moiety can be a key transformation. The efficiency of this reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Recent synthetic strategies have also focused on greener and more economical approaches. This includes the use of more benign solvents and catalysts, as well as developing methods that minimize the generation of waste products. For example, some methods are being developed to synthesize coumarin derivatives, which are structurally related to urolithins, in water at room temperature, offering a more environmentally friendly alternative to traditional methods. nih.gov

Addressing Challenges in Derivatization for Specific Biological Targets

The derivatization of the urolithin scaffold, including the synthesis of this compound, is a critical strategy to modulate its physicochemical properties and enhance its therapeutic potential. A primary challenge in this area is to improve the bioavailability and metabolic stability of urolithins. nih.gov While urolithins are metabolites of ellagitannins and are more bioavailable than their parent compounds, their therapeutic efficacy can be limited by their pharmacokinetic profile. nih.govresearchgate.net

Derivatization of the hydroxyl and lactone groups of the urolithin core is a key focus. nih.gov The introduction of an acetyl group to form this compound, for example, can alter the lipophilicity of the parent urolithin. This modification can influence its absorption, distribution, metabolism, and excretion (ADME) properties. By converting the polar hydroxyl group into a less polar ester, the molecule may more readily cross cell membranes, potentially leading to improved bioavailability and altered tissue distribution.

Another challenge is to design derivatives that exhibit enhanced selectivity and potency towards specific biological targets. For instance, if the parent urolithin shows activity against a particular enzyme or receptor, derivatization can be used to fine-tune its interaction with the target's binding site. The acetyl group in this compound could, for example, act as a hydrogen bond acceptor or introduce steric bulk that favors binding to one target over another. Researchers are exploring a wide range of derivatives to systematically probe the structure-activity relationships (SAR) of the urolithin scaffold. nih.govnih.gov This involves synthesizing libraries of compounds with different functional groups at various positions and evaluating their biological activity.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques are playing an increasingly important role in the rational design of urolithin derivatives like this compound. Molecular modeling, including molecular docking and molecular dynamics (MD) simulations, allows researchers to predict and analyze the interactions between these compounds and their biological targets at the atomic level. nih.govresearchgate.netnih.gov

Molecular docking studies can be used to screen virtual libraries of urolithin derivatives against the three-dimensional structure of a target protein, such as an enzyme or a receptor. This helps in identifying derivatives with a high binding affinity and a favorable binding mode. For example, docking studies have been used to investigate the binding of urolithins to targets like cyclooxygenase-2 (COX-2), which is involved in inflammation, and phosphodiesterase II (PDE2), a potential target for neurodegenerative diseases. nih.govnih.gov These studies can provide insights into the key amino acid residues involved in the interaction and guide the design of new derivatives with improved potency.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov This provides a more realistic picture of the binding stability and the conformational changes that may occur upon ligand binding. For this compound, MD simulations could be used to assess how the acetyl group influences the compound's orientation and interactions within the binding pocket of a target protein, compared to its parent urolithin. The use of techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can further help in estimating the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.gov

Exploration of Novel Biological Activities and Therapeutic Applications

The exploration of novel biological activities and therapeutic applications for this compound is an exciting frontier, building upon the well-documented pharmacological effects of its parent compound, Urolithin A. Urolithins have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. nih.gov The derivatization to an acetate form can potentially modulate these activities or even unveil new ones.

The anti-inflammatory properties of urolithins are of significant interest. nih.gov By derivatizing Urolithin A to its acetate form, researchers may aim to enhance its ability to penetrate tissues and cells, thereby potentially increasing its efficacy in mitigating inflammatory responses. This could have implications for the management of chronic inflammatory diseases.

In the realm of cancer research, urolithins have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.govnih.gov The development of derivatives like this compound is a strategy to create more potent and selective anti-cancer agents. The acetate group could influence the compound's interaction with key signaling pathways involved in cancer progression, such as the PI3K-Akt pathway. nih.gov

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into the biological significance of urolithins, particularly Urolithin A, has yielded significant insights into their mechanisms of action. Urolithin A is a potent inducer of mitophagy, the selective degradation of dysfunctional mitochondria, which is a critical process for maintaining cellular health and function. chemicalbook.com This activity is primarily mediated through the activation of the PINK1/Parkin-dependent mitophagy pathway. chemicalbook.com The compound has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties. nih.gov

Methodologically, the synthesis of various coumarin (B35378) and chromen-2-one derivatives has been a significant area of advancement. These synthetic strategies provide a foundation for producing novel heterocyclic compounds with potential therapeutic applications. frontiersin.orgnih.gov For instance, the synthesis of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate (B1228818) has been detailed, showcasing the chemical manipulations possible on the coumarin backbone. frontiersin.org Such advancements are crucial for the future synthesis and exploration of (6-Oxobenzo[c]chromen-3-yl) acetate (B1210297) and other derivatives.

While direct studies on (6-Oxobenzo[c]chromen-3-yl) acetate are limited, research on analogous compounds offers valuable insights. For example, a synthetic analog of Urolithin A, ASR-600, has shown efficacy in inhibiting castration-resistant prostate cancer by targeting the androgen receptor and its variant. psu.eduelsevierpure.com This highlights the potential for modified urolithins to exhibit targeted and enhanced biological activities. Furthermore, comparative studies on urolithins and their phase II metabolites, such as glucuronides, have revealed that structural modifications significantly impact their pharmacological properties. researchgate.net Specifically, Urolithin A was found to be the most active metabolite in inhibiting inflammatory responses, and its phase II metabolism led to a loss of this activity. researchgate.net This underscores the importance of investigating how acetylation, as in this compound, might alter the bioavailability, stability, and efficacy of the parent compound.

Outlook for Future Research Endeavors on this compound and Related Structures

The future of research on this compound is promising and will likely focus on several key areas. A primary objective will be to delineate the specific pharmacological profile of this acetylated form and compare it to its parent compound, Urolithin A.

Key future research directions include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes for this compound is a fundamental next step. Detailed characterization using modern analytical techniques will be essential to confirm its structure and purity.

Pharmacokinetic and Bioavailability Studies: A critical area of investigation will be to determine how the acetate group influences the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule compared to Urolithin A. Acetylation can sometimes enhance lipophilicity, which may lead to improved oral bioavailability.

Comparative Efficacy Studies: Rigorous in vitro and in vivo studies are needed to compare the biological activities of this compound and Urolithin A. These studies should assess their relative potency in inducing mitophagy, as well as their anti-inflammatory, antioxidant, and anti-aging effects.

Exploration of Novel Therapeutic Targets: Research should extend beyond the known effects of Urolithin A to explore whether the acetylated derivative possesses unique therapeutic properties or targets. Given the findings with the Urolithin A analog ASR-600 in cancer, investigating the anticancer potential of this compound is a logical progression. psu.eduelsevierpure.com

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a broader range of urolithin derivatives, including different ester linkages and other functional group modifications, will help in establishing clear structure-activity relationships. This will guide the rational design of more potent and selective therapeutic agents.

Q & A

Q. What are the established synthetic routes for (6-Oxobenzo[c]chromen-3-yl) acetate, and how can reaction conditions be optimized for higher yields?

A common synthetic route involves nucleophilic substitution between 6-oxo-6H-benzo[c]chromen-3-ol and methyl 2-bromoacetate in the presence of a base like potassium carbonate. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) under reflux . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Alternative methods include esterification of the parent chromenol using acetic anhydride under acidic catalysis .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • FT-IR : Confirmation of ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and lactone C=O at ~1680 cm⁻¹ .
  • NMR : 1^1H NMR signals for the acetate methyl group (~2.3 ppm) and chromenone aromatic protons (6.8–8.2 ppm). 13^{13}C NMR resolves the carbonyl carbons (δ ~170 ppm for acetate, ~160 ppm for lactone) .
  • X-ray crystallography : SHELXL refinement reveals non-planar conformation between the chromenone core and acetate substituent, with dihedral angles ~15–25° affecting π-π stacking .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies suggest moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~32 µg/mL) and antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ ~50 µM). Mechanisms may involve intercalation with DNA or inhibition of topoisomerase II .

Advanced Research Questions

Q. How can crystallographic challenges in resolving this compound be addressed using SHELX software?

SHELXL is critical for refining twinned or high-disorder structures. Key steps:

  • Use SHELXD for phase determination with high-resolution data (≤1.0 Å).
  • Apply TWIN/BASF commands for twinning corrections.
  • Validate hydrogen bonding networks (e.g., O–H···O interactions) using PLATON . Example refinement metrics: R₁ < 0.05, wR₂ < 0.10, data-to-parameter ratio >15 .

Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?

Discrepancies in IC₅₀ values (e.g., 50 µM vs. 120 µM in HepG2 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardization strategies:

  • Use ATP-based viability assays (e.g., CellTiter-Glo®) with synchronized cells.
  • Cross-validate via flow cytometry (apoptosis markers) and proteomic profiling .

Q. How do substituent modifications (e.g., methoxy, bromo) on the chromenone core influence bioactivity?

Structure-activity relationship (SAR) studies show:

SubstituentPositionActivity Trend
MethoxyC-8↑ Anticancer
BromoC-6↑ Antimicrobial
The methoxy group enhances lipophilicity (logP +0.5), improving membrane permeability, while bromo increases electrophilicity for covalent target binding .

Q. What are the limitations in current synthetic scalability, and what green chemistry approaches could mitigate them?

Traditional routes suffer from low atom economy (~40%) and toxic solvents. Alternatives:

  • Microwave-assisted synthesis : Reduces reaction time (2h → 20 min) and improves yield (60% → 85%) .
  • Biocatalysis : Lipase-mediated transesterification in ionic liquids (e.g., [BMIM][BF₄]) avoids halogenated solvents .

Methodological Tables

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution65–75≥98Scalable, minimal byproducts
Microwave-Assisted80–85≥99Rapid, energy-efficient
Biocatalytic70–75≥95Solvent-free, eco-friendly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.